molecular formula C13H26OSi B14410360 Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane CAS No. 86565-31-3

Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane

Cat. No.: B14410360
CAS No.: 86565-31-3
M. Wt: 226.43 g/mol
InChI Key: PWDRZQGYGSLALH-UHFFFAOYSA-N
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Description

Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is further substituted with a methyl and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane typically involves the reaction of a suitable cyclohexene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 5-methyl-2-(propan-2-yl)cyclohex-1-ene using trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is usually purified by distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane has several applications in scientific research:

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Properties

CAS No.

86565-31-3

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

trimethyl-(5-methyl-2-propan-2-ylcyclohexen-1-yl)oxysilane

InChI

InChI=1S/C13H26OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

PWDRZQGYGSLALH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C1)O[Si](C)(C)C)C(C)C

Origin of Product

United States

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